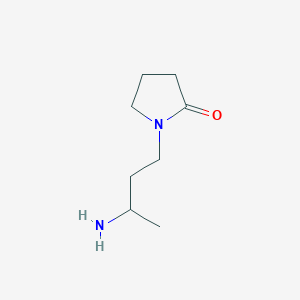

1-(3-Aminobutyl)pyrrolidin-2-one

Description

Structural Significance of the Pyrrolidin-2-one Core in Synthetic Design

The pyrrolidin-2-one ring, also known as a γ-lactam, is a recurring motif in a multitude of biologically active compounds and a versatile building block in organic synthesis. wikipedia.orgresearchgate.net Its significance stems from several key features:

Stereochemical Complexity: The saturated, non-planar nature of the pyrrolidin-2-one ring allows for the creation of stereocenters, which is crucial for designing molecules that can interact specifically with biological targets like proteins and enzymes. nih.gov

Synthetic Versatility: The lactam functionality within the ring can be readily modified. The nitrogen atom can be functionalized, and the carbonyl group can participate in various reactions, making it a valuable intermediate for constructing more complex molecular architectures. researchgate.netbeilstein-journals.org

Proven Biological Relevance: Derivatives of pyrrolidin-2-one are found in numerous pharmaceutical agents, including anticonvulsants and nootropics (e.g., racetams), highlighting the scaffold's compatibility with biological systems. wikipedia.orgnih.gov

The synthesis of pyrrolidin-2-one derivatives is an active area of research, with methods ranging from the cyclization of γ-aminobutyric acid (GABA) analogues to more complex cascade reactions and multicomponent strategies. rsc.orgresearchgate.net

Overview of Amine-Functionalized Organic Molecules as Building Blocks and Ligands

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. purkh.com This feature makes them basic and nucleophilic, properties that are extensively exploited in chemical synthesis. purkh.comlibretexts.org

As Building Blocks: Amines are indispensable intermediates in the synthesis of a vast array of products, including polymers, dyes, and agrochemicals. amerigoscientific.com Their ability to form C-N bonds is central to constructing complex organic molecules. purkh.comamerigoscientific.com Primary amines (R-NH2), such as the one present in the side chain of 1-(3-aminobutyl)pyrrolidin-2-one, are particularly versatile starting materials. libretexts.org

As Ligands in Catalysis: The lone pair of electrons on the nitrogen atom allows amines to coordinate with metal centers, forming metal-ligand complexes. These complexes are pivotal in catalysis, enabling a wide range of chemical transformations. nih.gov The specific properties of the amine ligand, such as its steric bulk and electronic nature (e.g., primary, secondary, or tertiary), can be tuned to control the activity and selectivity of the catalyst. nih.gov Amine-functionalized polymers have also been developed as matrices for immobilizing biomolecules. rsc.org

Contemporary Research Trajectories for Novel Heterocyclic Compounds in Materials and Catalysis

While historically prominent in medicinal chemistry, the application of heterocyclic compounds is rapidly expanding into materials science and catalysis. numberanalytics.commdpi.com Modern research focuses on creating heterocycles with specific electronic, optical, or physical properties. mdpi.com

In materials science , heterocycles are being incorporated into organic electronics and functional polymers. Their defined structures and potential for self-assembly are attractive for creating materials with tailored functionalities.

In catalysis , there is a major trend toward using transition metal catalysts supported by heterocyclic ligands to achieve highly efficient and selective reactions. numberanalytics.commdpi.com The development of novel catalytic systems, including those based on earth-abundant metals like iron, is a key focus, driven by principles of green and sustainable chemistry. mdpi.comingentaconnect.com The design of new ligands and reaction conditions continues to push the boundaries of what is possible in synthetic organic chemistry. mdpi.com

Compound Data

Below are tables detailing the properties of the core structural component and the specific compound of focus.

Table 1: Properties of Pyrrolidin-2-one

| Property | Value |

| IUPAC Name | Pyrrolidin-2-one |

| Other Names | 2-Pyrrolidone, Butyrolactam |

| Chemical Formula | C₄H₇NO |

| Molar Mass | 85.106 g·mol⁻¹ |

| Melting Point | 25 °C (77 °F) |

| Boiling Point | 245 °C (473 °F) |

| Density | 1.116 g/cm³ |

| CAS Number | 616-45-5 |

| Data sourced from wikipedia.org |

Table 2: Properties of this compound Specific experimental data for this compound is not widely published in readily available literature. The following are predicted or based on similar structures.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₈H₁₆N₂O |

| Molar Mass | 156.23 g·mol⁻¹ |

| Appearance | Expected to be a liquid or low-melting solid |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminobutyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(9)4-6-10-5-2-3-8(10)11/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGXHOSTEPTSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Aminobutyl Pyrrolidin 2 One

Green Chemistry Principles in the Synthesis of 1-(3-Aminobutyl)pyrrolidin-2-one

The integration of green chemistry principles into the synthesis of this compound is essential for minimizing the environmental footprint of its production. This involves a holistic assessment of the entire synthetic process, from the choice of starting materials to the final purification steps. Key considerations include maximizing the incorporation of reactant atoms into the final product, utilizing renewable and non-toxic materials, and designing processes that generate minimal waste.

Two plausible synthetic routes for this compound are considered here for analysis:

Route A: Reductive Amination. This pathway involves the reaction of 4-oxobutanoic acid with 1,3-diaminobutane, followed by cyclization and reduction.

Route B: Direct Alkylation. This route consists of the N-alkylation of pyrrolidin-2-one with a suitable 3-aminobutyl derivative, such as a protected 3-amino-1-bromobutane.

The following table provides a theoretical comparison of the atom economy for these two pathways.

| Metric | Route A: Reductive Amination | Route B: Direct Alkylation |

| Key Reaction | Reductive amination of a keto-acid with a diamine. | N-alkylation of a lactam with an alkyl halide. |

| Theoretical Atom Economy | Potentially higher, as it can be a one-pot reaction with water as the main byproduct. | Generally lower due to the use of protecting groups and the generation of salt byproducts. |

| Step Efficiency | Can be designed as a one or two-step process. | Typically involves more steps, including protection and deprotection of the amino group. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reductive amination is often favored from an atom economy perspective as it can form the C-N bond and the pyrrolidinone ring in a highly efficient manner. nih.gov Direct alkylation, while a common synthetic strategy, often suffers from lower atom economy due to the need for protecting groups and the generation of stoichiometric amounts of salt waste. researchgate.net

The choice of solvents and catalysts has a significant impact on the environmental profile of a synthesis. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and catalysts.

Solvents:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. For the synthesis of this compound, greener alternatives should be considered.

Water: For reductive amination, water can be an excellent solvent, especially when combined with a suitable water-soluble catalyst. nih.gov

Ethanol (B145695): As a bio-based solvent, ethanol is a more sustainable option for many reactions, including some alkylation and reduction steps. nih.gov

Solvent-free conditions: In some cases, reactions can be run neat, completely eliminating the need for a solvent and the associated waste. rsc.org

Catalysts:

Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused.

Heterogeneous Catalysts: For reductive amination, solid-supported catalysts like palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) are effective and can be easily removed by filtration. nih.gov

Biocatalysts: Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media, making them a very green option. A suitable transaminase or reductase could potentially be used in the synthesis.

Organocatalysts: The use of small organic molecules as catalysts, such as proline or its derivatives, can avoid the use of heavy metals. organic-chemistry.org

The following table summarizes the potential for sustainable solvents and catalysts in the proposed synthetic routes.

| Component | Route A: Reductive Amination | Route B: Direct Alkylation |

| Sustainable Solvents | High potential (e.g., water, ethanol). | Moderate potential (e.g., ethanol, but may require polar aprotic solvents like DMF). |

| Sustainable Catalysts | High potential (e.g., heterogeneous catalysts, biocatalysts). | Moderate potential (e.g., phase-transfer catalysts, but often relies on strong bases). |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A key goal of green chemistry is to prevent the formation of waste. This can be achieved through highly selective reactions that minimize the formation of byproducts and by designing processes where any byproducts are non-toxic and can be easily managed or recycled.

In the synthesis of this compound, the main sources of waste are likely to be:

Salt byproducts: Route B, involving direct alkylation with an alkyl halide, will generate a significant amount of salt waste (e.g., sodium bromide if sodium hydride is used as a base).

Solvent waste: The use of volatile organic solvents contributes to waste and potential environmental pollution. The use of greener solvents and minimizing solvent volume are crucial.

Purification waste: Chromatographic purification can generate large volumes of solvent waste. Developing syntheses that yield high-purity products directly from the reaction mixture is a key green objective.

Strategies for Waste Minimization:

One-pot reactions: Combining multiple synthetic steps into a single pot, as is often possible with reductive amination, reduces the need for intermediate workups and purifications, thereby minimizing waste. youtube.com

Catalytic approaches: Using catalytic amounts of reagents instead of stoichiometric ones significantly reduces the amount of waste generated.

Recycling: Whenever possible, solvents and catalysts should be recycled and reused.

By carefully selecting the synthetic pathway and optimizing reaction conditions according to the principles of green chemistry, the environmental impact of producing this compound can be significantly reduced.

Computational and Theoretical Investigations of 1 3 Aminobutyl Pyrrolidin 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These theoretical approaches provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is achieved by solving the Schrödinger equation for the electron density of the system. Such calculations would typically yield key geometric parameters like bond lengths, bond angles, and dihedral angles for 1-(3-Aminobutyl)pyrrolidin-2-one. However, no published studies presenting DFT-optimized coordinates or geometric parameters for this specific molecule could be located.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic nature. An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and visualizing the orbital distributions to predict sites of reactivity. Regrettably, no such analysis for this compound is available in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule is a critical aspect of its chemical behavior, influencing its interactions with other molecules. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and the energy associated with them.

Identification of Stable Conformers and Interconversion Barriers

A thorough conformational analysis of this compound would involve systematically rotating the single bonds in its structure to identify all possible low-energy conformers. The energy differences between these conformers and the energy barriers for their interconversion would be calculated to understand the molecule's conformational landscape. This information is essential for predicting the most likely shapes the molecule will adopt. No studies detailing the stable conformers or the rotational energy barriers for this compound were found.

Spectroscopic Property Prediction (Theoretical)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. Theoretical predictions of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) are valuable tools in chemical analysis. However, no theoretical spectroscopic data for this compound has been published.

Computational Simulation of Nuclear Magnetic Resonance (NMR) Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational simulations of NMR spectra, typically performed using density functional theory (DFT), allow for the prediction of chemical shifts (δ) and coupling constants (J) with a high degree of accuracy. These calculations are instrumental in assigning experimental spectra, resolving ambiguities, and providing a detailed understanding of the electronic environment around each nucleus.

For this compound, theoretical NMR spectra can be calculated by first optimizing the molecule's geometry at a given level of theory (e.g., B3LYP/6-311G(d,p)). Following this, the NMR shielding tensors are computed using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to those of a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. For instance, the protons of the aminobutyl chain are expected to exhibit distinct chemical shifts based on their proximity to the electron-withdrawing pyrrolidinone ring and the terminal amino group. Similarly, the carbonyl carbon of the lactam ring is predicted to have a characteristic downfield chemical shift in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions and may vary from experimental results.)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on Cα (pyrrolidinone) | 2.10 - 2.30 | Triplet |

| H on Cβ (pyrrolidinone) | 1.95 - 2.15 | Multiplet |

| H on Cγ (pyrrolidinone) | 3.20 - 3.40 | Triplet |

| H on C1' (butyl chain) | 3.30 - 3.50 | Multiplet |

| H on C2' (butyl chain) | 1.50 - 1.70 | Multiplet |

| H on C3' (butyl chain) | 2.80 - 3.00 | Multiplet |

| H on C4' (butyl chain, CH₃) | 1.10 - 1.25 | Doublet |

| H on NH₂ | 1.40 - 1.80 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions and may vary from experimental results.)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C=O (pyrrolidinone) | 175.0 - 178.0 |

| Cα (pyrrolidinone) | 30.0 - 33.0 |

| Cβ (pyrrolidinone) | 17.0 - 20.0 |

| Cγ (pyrrolidinone) | 45.0 - 48.0 |

| C1' (butyl chain) | 42.0 - 45.0 |

| C2' (butyl chain) | 33.0 - 36.0 |

| C3' (butyl chain) | 48.0 - 51.0 |

| C4' (butyl chain, CH₃) | 20.0 - 23.0 |

Predicted Vibrational (Infrared and Raman) Spectra and Band Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. These calculations are typically performed after a geometry optimization, where the harmonic frequencies are determined by analyzing the second derivatives of the energy with respect to atomic displacements.

For this compound, key predicted vibrational modes include the C=O stretch of the lactam ring, N-H stretches of the primary amine, C-H stretches of the alkyl portions, and various bending and rocking modes. The calculated IR and Raman spectra provide a unique vibrational fingerprint of the molecule. For instance, the C=O stretching frequency is a strong and characteristic band in the IR spectrum, typically predicted in the range of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on computational predictions.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric) | 3450 - 3500 | IR, Raman |

| N-H Stretch (symmetric) | 3350 - 3400 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (lactam) | 1650 - 1700 | IR (strong), Raman (weak) |

| N-H Bend (scissoring) | 1580 - 1650 | IR |

| C-N Stretch | 1180 - 1250 | IR |

Mass Spectrometric Fragmentation Pathway Prediction and Isotopic Distributions

Computational mass spectrometry involves predicting the fragmentation patterns of a molecule upon ionization. This is invaluable for interpreting experimental mass spectra obtained from techniques like electrospray ionization (ESI) or electron impact (EI). By calculating the relative energies of potential fragment ions, it is possible to propose the most likely fragmentation pathways.

For this compound, a primary fragmentation is likely to involve the cleavage of the butyl side chain. For example, McLafferty rearrangement is a potential pathway, as is the cleavage alpha to the nitrogen atom of the pyrrolidinone ring or the primary amine. The prediction of these pathways helps in identifying the structure of fragment ions observed in an experimental spectrum.

Furthermore, the isotopic distribution for the molecular ion and its fragments can be computationally generated. This is based on the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). The calculated isotopic pattern, particularly the M+1 and M+2 peaks, serves as a crucial confirmation of the elemental composition of the ion.

Table 4: Plausible Mass Spectrometric Fragments of this compound (Note: m/z values are illustrative and depend on the ionization method.)

| Proposed Fragment Ion | Plausible m/z (for [M+H]⁺) | Fragmentation Pathway |

| [M+H]⁺ | 157.13 | Protonated parent molecule |

| [M+H - NH₃]⁺ | 140.10 | Loss of ammonia (B1221849) from the butyl chain |

| [C₄H₈N]⁺ | 70.07 | Cleavage at the N-C bond of the butyl chain |

| [C₄H₇NO + H]⁺ | 86.06 | Pyrrolidinone ring fragment |

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movement of a molecule and its surrounding solvent molecules, MD can reveal crucial information about solvation, conformational changes, and intermolecular interactions.

For this compound, MD simulations in an aqueous environment can elucidate how water molecules arrange around the polar (amine and lactam) and nonpolar (alkyl chain) regions of the molecule. The formation and dynamics of hydrogen bonds between the amine and carbonyl groups with water can be quantified through radial distribution functions and hydrogen bond analysis.

Furthermore, simulations at higher concentrations can predict the aggregation behavior of the molecule. These simulations can reveal whether the molecules tend to self-associate and the preferred orientation of this aggregation (e.g., driven by hydrophobic interactions of the butyl chains or hydrogen bonding between the polar groups). This information is vital for understanding its solubility and behavior in solution.

Chemoinformatic Analysis within Chemical Space for Analog Design

Chemoinformatics employs computational methods to analyze large datasets of chemical compounds, placing individual molecules within the context of a broader "chemical space." This analysis is fundamental for designing new analogs with desired properties.

By mapping this compound in a chemical space defined by various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area), it is possible to identify its relationship to other known compounds. This allows for a "structure-activity relationship" (SAR) by proxy, suggesting how structural modifications might alter its properties.

For analog design, this analysis can guide the selection of new building blocks or modifications. For example, chemoinformatic tools can identify commercially available or synthetically accessible molecules that are structurally similar but offer variations in properties. This facilitates the rational design of a library of analogs around the this compound scaffold for further investigation.

Reactivity and Mechanistic Studies of 1 3 Aminobutyl Pyrrolidin 2 One

Fundamental Chemical Transformations of the Amine and Lactam Functionalities

The reactivity of 1-(3-aminobutyl)pyrrolidin-2-one is dominated by the primary amine on the butyl side-chain and the cyclic amide (γ-lactam) structure of the pyrrolidin-2-one ring. These two groups dictate the molecule's behavior in acid-base reactions and its interactions with nucleophiles and electrophiles.

Protonation Equilibria and Basicity Profiling of the Aminobutyl Group

The structure of this compound presents two potential sites for protonation: the nitrogen of the aminobutyl group and the carbonyl oxygen of the lactam. The primary amine of the aminobutyl group is the significantly more basic center. Aliphatic primary amines typically exhibit pKₐ values for their conjugate acids in the range of 10-11 in aqueous solutions, making them moderately strong bases. Studies on analogous pyrrolidine-based organocatalysts in non-aqueous solvents like acetonitrile (B52724) have shown Brønsted basicities (pKₐH) in the range of 16 to 20. acs.org

In stark contrast, the lactam portion of the molecule is a much weaker base. Protonation can occur on the carbonyl oxygen, stabilized by resonance with the lactam nitrogen. However, this is a far less favorable process. The pKₐ of the conjugate acid of γ-lactams, such as 2-pyrrolidinone, is estimated to be approximately -0.65. stackexchange.com This vast difference in basicity, detailed in the table below, ensures that under typical acidic conditions, protonation will occur selectively at the terminal amine of the butyl side chain.

| Functional Group | Protonation Site | Estimated pKₐH (in Acetonitrile) | Reference |

|---|---|---|---|

| Aminobutyl Group | Amine Nitrogen (R-NH₂) | 16 - 20 | acs.org |

| Pyrrolidin-2-one Ring | Carbonyl Oxygen (C=O) | ~ -0.65 | stackexchange.com |

Nucleophilic and Electrophilic Reactivity at the Lactam Carbonyl

The carbonyl carbon of the γ-lactam ring is an electrophilic center, susceptible to attack by nucleophiles. The most characteristic reaction of the lactam functionality is nucleophilic acyl substitution, which proceeds via a ring-opening mechanism. This transformation typically involves the formation of a tetrahedral intermediate. psu.edu

A common example of this reactivity is aminolysis, where an external amine attacks the carbonyl carbon, leading to the cleavage of the endocyclic C-N bond and the formation of a stable, open-chain amide. researchgate.netrsc.org Similarly, hydrolysis can occur in the presence of water (especially under acidic or basic catalysis) to yield the corresponding γ-amino acid. While the γ-lactam five-membered ring is significantly more stable than the highly strained four-membered β-lactam ring, ring-opening reactions are still thermodynamically favorable as they relieve ring strain. psu.eduwikipedia.org

Catalytic Behavior and Ligand Design Studies

The bifunctional nature of this compound, possessing both a nucleophilic/basic amine and potential metal-coordinating sites, makes it an interesting candidate for applications in catalysis.

Investigation of this compound as a Chiral Ligand in Asymmetric Catalysis

Assuming the molecule is synthesized in an enantiomerically pure form (e.g., with a chiral center at the 3-position of the butyl chain), it possesses the necessary attributes to function as a chiral ligand in asymmetric metal catalysis. The molecule offers multiple potential coordination sites: the primary amine nitrogen, the lactam carbonyl oxygen, and the tertiary lactam nitrogen. This allows it to potentially act as a bidentate or tridentate ligand.

The pyrrolidine (B122466) scaffold is a well-established "privileged" structure in asymmetric catalysis, forming the backbone of numerous successful ligands for a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and C-H activation. researchgate.netnih.gov By coordinating to a metal center, the chiral environment of the this compound ligand could effectively control the stereochemical outcome of a catalytic transformation.

Potential as an Organocatalyst in Specific Reaction Classes

The field of asymmetric organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze stereoselective reactions. Pyrrolidine-based structures, most famously L-proline and its derivatives, are cornerstone organocatalysts. nih.govbeilstein-journals.org These typically operate through the formation of a nucleophilic enamine or a susceptible iminium ion.

While this compound does not possess the secondary amine characteristic of proline-type catalysts, its primary amine can still engage in organocatalytic cycles. It has the potential to act as a bifunctional organocatalyst. For instance, in a Michael addition of an aldehyde to a nitroolefin, the primary amine could condense with the aldehyde to form an iminium ion, activating the substrate. Simultaneously, the lactam portion of the catalyst could orient the nucleophile through hydrogen bonding interactions, directing the stereochemical course of the reaction. nih.govresearchgate.net The amide N-H, in particular, can be a crucial element for substrate activation. nih.gov This dual-activation model is a known strategy for achieving high efficiency and enantioselectivity in organocatalysis. researchgate.net

Reaction Kinetics and Thermodynamic Profiling of Key Transformations

The kinetics of lactam ring-opening by amines have been studied for related β-lactams. rsc.org These studies often reveal a first-order dependence on the amine nucleophile concentration. rsc.org The sensitivity of the reaction rate to the nucleophile's basicity is quantified by the Brønsted coefficient, βnuc. For the aminolysis of N-aroyl β-lactams, a high βnuc value of +0.90 was observed, indicating a substantial development of positive charge on the amine nitrogen in the transition state. rsc.org This is consistent with a mechanism where nucleophilic attack is well advanced at the transition state.

Conversely, the Brønsted coefficient βlg describes the sensitivity of the rate to the leaving group's stability. A large negative value, such as the -1.03 reported for β-lactam aminolysis, signifies considerable C-N bond fission in the transition state. rsc.org These kinetic parameters are crucial for distinguishing between a stepwise mechanism (with a discrete tetrahedral intermediate) and a concerted mechanism.

| Kinetic Parameter | Value | Mechanistic Implication |

|---|---|---|

| βnuc | +0.90 | Large development of positive charge on the attacking amine in the transition state. |

| βlg | -1.03 | Significant C-N bond fission and negative charge development on the leaving group in the transition state. |

Thermodynamically, the ring-opening of a γ-lactam is generally a favorable process, driven by the release of inherent ring strain, even though γ-lactams are the most stable of the small-ring lactams (rings of 3-5 atoms). The reaction results in a more stable, acyclic amino acid or amide derivative.

Solid-State Reactivity and Phase Transitions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the solid-state reactivity and phase transitions of this compound. While studies on the thermal properties and crystal structures of various pyrrolidinone derivatives have been conducted, data directly pertaining to the solid-state behavior of this compound, including detailed findings on its thermal decomposition pathways, crystallographic transformations under different conditions, or solid-state reactions, is not publicly available.

Consequently, the creation of data tables or a detailed discussion on the research findings for this specific subsection is not possible at this time. Further experimental investigation would be required to characterize the solid-state properties of this compound.

Derivatization and Structural Modification of 1 3 Aminobutyl Pyrrolidin 2 One for Advanced Applications

Chemical Modifications of the Primary Amine Moiety

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The conversion of the primary amine into amide, urea, and thiourea functionalities is a common strategy to introduce diverse structural motifs and modulate physicochemical properties.

Amides: Amide derivatives are readily synthesized by reacting 1-(3-aminobutyl)pyrrolidin-2-one with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. Another approach involves the direct coupling of a carboxylic acid with the amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods allow for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems. google.comnih.gov The synthesis of amides from amines is a fundamental transformation in organic chemistry. youtube.com

Ureas: Urea derivatives are typically prepared by reacting the primary amine with an isocyanate. nih.govnih.govmdpi.com This reaction is generally high-yielding and proceeds under mild conditions, making it a robust method for derivatization. mdpi.comresearchgate.net The isocyanate component can be varied extensively, providing access to a large library of substituted ureas. Symmetrical ureas can also be formed using phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole. nih.gov These derivatives are of particular interest due to the urea group's ability to act as both a hydrogen bond donor and acceptor, a critical feature for creating structured materials or catalysts. mdpi.com

Thioureas: Analogous to urea synthesis, thiourea derivatives are synthesized from the reaction of this compound with an isothiocyanate. analis.com.mynih.govmdpi.com The thiocarbonyl group in thioureas has different electronic and steric properties compared to the carbonyl of ureas, which can influence metal-binding capabilities and biological activity. analis.com.my The synthesis is often straightforward, involving mixing the amine and isothiocyanate in a suitable solvent like ethanol (B145695) or dichloromethane. crimsonpublishers.comnih.gov

The table below summarizes representative synthetic approaches for these derivatives.

| Derivative Type | Reagents | Typical Conditions | Research Focus |

| Amide | Acyl Chloride, Base | DCM or THF, 0°C to RT | Introducing functional side chains, prodrug design. google.com |

| Urea | Isocyanate | Aprotic solvent (e.g., DCM, THF), RT | Building blocks for supramolecular chemistry, antimicrobial agents. nih.govmdpi.com |

| Thiourea | Isothiocyanate | Ethanol or DCM, RT to reflux | Metal ion sensing, development of catalysts, biological activity. analis.com.mymdpi.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a lactam and a primary amine, allows for intramolecular cyclization reactions to create more complex, rigid, fused heterocyclic systems. By introducing a suitable electrophilic group that can react with both the primary amine and an atom of the pyrrolidinone ring (often after a ring-opening step), new bicyclic structures can be formed.

For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a fused dihydropyrimidine (B8664642) or related heterocyclic system. Such reactions often require thermal or catalytic activation to proceed. These cyclization strategies are powerful tools for transforming the flexible aminobutylpyrrolidinone scaffold into conformationally constrained structures, which is highly desirable for applications requiring precise spatial arrangement of functional groups, such as in asymmetric catalysis or the design of specific receptors. General principles of cyclization reactions are widely applied to create diverse heterocyclic frameworks. mdpi.com

Functionalization of the Pyrrolidin-2-one Ring System

Beyond the amine moiety, the pyrrolidin-2-one ring itself offers opportunities for structural diversification, enabling fine-tuning of the molecule's core structure.

Alpha-Functionalization Adjacent to the Carbonyl Group

The carbon atom alpha to the lactam carbonyl (C3 position) is amenable to functionalization. Deprotonation at this position using a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups. For example, reacting the enolate with an alkyl halide would yield an α-alkylated pyrrolidinone. Redox-neutral methods using oxidizing agents like quinone monoacetals have also been developed for the α-arylation of N-substituted pyrrolidines, which could be adapted for this system. nih.gov Such modifications directly impact the steric environment around the lactam core and can be used to introduce chiral centers or additional reactive handles.

Ring Expansion and Contraction Methodologies

Altering the size of the five-membered ring can dramatically change the compound's properties.

Ring Expansion: Methodologies exist for the one-carbon ring expansion of cyclic amines, which can be adapted to the pyrrolidinone system. For example, reaction with a diazocarbonyl compound in the presence of a copper or rhodium catalyst can lead to the formation of a transient ammonium (B1175870) ylide, which then undergoes a analis.com.myCurrent time information in Bangalore, IN.-Stevens or Sommelet-Hauser rearrangement to yield a six-membered piperidinone ring. nih.gov Other strategies may involve ring-opening followed by recyclization. rsc.org

Ring Contraction: Conversely, ring contraction from a six-membered piperidine (B6355638) to a five-membered pyrrolidine (B122466) has been demonstrated through cascade reactions involving oxidation and rearrangement. rsc.org Similar strategies, potentially involving oxidative cleavage of the C-C bond adjacent to the nitrogen atom followed by recyclization, could theoretically be applied to transform the pyrrolidin-2-one into a four-membered β-lactam (azetidin-2-one) derivative, although this is a challenging transformation.

Advanced Applications of 1 3 Aminobutyl Pyrrolidin 2 One and Its Derivatives Non Pharmacological

Polymer Chemistry and Materials Science

The presence of a reactive primary amine and a lactam ring within the same molecule makes 1-(3-aminobutyl)pyrrolidin-2-one a promising candidate for the synthesis and modification of advanced polymers.

The primary amine group of this compound allows it to act as a monomer in the synthesis of various functional polymers. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyamides. researchgate.netresearchgate.netnih.gov The pyrrolidinone moiety would be incorporated as a pendant group along the polymer chain, potentially imparting unique properties such as enhanced solubility and thermal stability. dur.ac.ukmdpi.com

Similarly, its reaction with diisocyanates could yield polyureas, while reaction with dianhydrides could produce polyimides. mdpi.com The incorporation of the pyrrolidinone group, known for its polarity and ability to form hydrogen bonds, could influence the final properties of these polymers. dur.ac.uk

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Resulting Polymer Linkage | Potential Properties Influenced by Pyrrolidinone |

| Polyamide | Dicarboxylic acid | Amide | Increased solubility, thermal stability, hydrophilicity |

| Polyurea | Diisocyanate | Urea (B33335) | Enhanced mechanical properties, adhesion |

| Polyimide | Dianhydride | Imide | Improved processability, modified dielectric properties |

This table presents theoretical polymerization reactions and potential property modifications based on the known reactivity of amines and the characteristics of the pyrrolidinone group.

The integration of the pyrrolidinone ring into a polymer backbone, either as a side chain or as part of the main chain after ring-opening polymerization, could significantly enhance the material's mechanical and thermal properties. The polar nature of the pyrrolidinone group can lead to strong intermolecular hydrogen bonding, which may increase the glass transition temperature (Tg) and improve the tensile strength of the resulting polymer. mdpi.commdpi.com The thermal stability of polymers like polyamides can be influenced by the nature of their constituent monomers, and the introduction of heterocyclic rings is a known strategy to modify these properties. researchgate.net For example, studies on poly(N-vinylpyrrolidone) (PVP) have demonstrated its impact on the thermal stability of polymer blends. researchgate.net

The amine group of this compound provides a reactive handle for grafting the molecule onto the surface of various nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, and carbon nanotubes. frontiersin.orgmdpi.commdpi.comslideshare.net This surface functionalization can impart new properties to the nanomaterials. The pyrrolidinone moiety is known for its excellent biocompatibility and ability to improve solubility in various solvents. researchgate.netwikipedia.org Therefore, coating nanoparticles with this compound or its polymeric derivatives could enhance their dispersion in biological media and reduce cytotoxicity. frontiersin.org This is analogous to the well-established use of polyvinylpyrrolidone (B124986) (PVP) for stabilizing nanoparticles. mdpi.com

Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound makes it an interesting candidate for the design of complex molecular systems.

The combination of a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the carbonyl group of the lactam) in a relatively constrained structure makes this compound a potential building block for synthetic receptors. nih.govnih.gov These receptors could be designed to selectively bind to specific guest molecules through a network of non-covalent interactions, such as hydrogen bonding and van der Waals forces. Such systems are fundamental to the development of molecular sensors, where the binding of a target analyte triggers a detectable signal. The design of receptors often involves creating pre-organized cavities that are complementary in size and chemical nature to the intended guest molecule. unipd.it

Self-assembly is the spontaneous organization of molecules into ordered structures. aps.orgnih.govnih.govarxiv.orgbiorxiv.org The ability of this compound to participate in hydrogen bonding suggests its potential use in directing the self-assembly of larger supramolecular architectures. In crystal engineering, the goal is to design and synthesize crystalline solids with desired structures and properties. researchgate.net The specific geometry and hydrogen bonding capabilities of this molecule could be exploited to control the packing of molecules in the solid state, leading to the formation of novel crystalline materials with interesting optical or electronic properties. The study of lactam derivatives has shown their utility in forming predictable hydrogen-bonded networks in crystals. researchgate.net

Chemical Biology Tools and Probes (Excluding any Biological Activity)

The primary amine of this compound is a key functional group that allows for its incorporation into more complex molecular architectures used as tools in chemical biology research. These applications focus on the compound's ability to link different molecular entities or to act as a scaffold for creating affinity reagents, without any inherent biological activity of the linker itself.

In the field of bioconjugation, linkers are crucial for covalently attaching molecules of interest, such as fluorescent dyes or affinity tags, to biomolecules like proteins. The aminobutyl group of this compound can be readily functionalized to create bifunctional linkers. One end of the linker can be derived from the amine, while the other end can be modified to react with specific functional groups on a protein or a non-biological probe.

The synthesis of such a linker could involve the reaction of the primary amine with a homobifunctional or heterobifunctional crosslinking reagent. For instance, reaction with an N-hydroxysuccinimide (NHS) ester-activated reagent would yield an amide bond, leaving the other end of the crosslinker available for attachment to another molecule. The pyrrolidinone ring can influence the solubility and conformational properties of the resulting conjugate.

Table 1: Potential Bifunctional Linkers Derived from this compound

| Linker Derivative | Reactive Groups | Target Functional Groups for Conjugation | Potential Application |

| N-(Succinimidyl-oxycarbonyl)-1-(3-aminobutyl)pyrrolidin-2-one | NHS Ester, Pyrrolidinone | Primary Amines | Attachment of fluorescent dyes to proteins |

| N-(Maleimido)-1-(3-aminobutyl)pyrrolidin-2-one | Maleimide, Pyrrolidinone | Thiols (e.g., in cysteine residues) | Site-specific protein labeling |

| N-(Azido)-1-(3-aminobutyl)pyrrolidin-2-one | Azide, Pyrrolidinone | Alkynes (via Click Chemistry) | Modular attachment of various probes |

This table presents hypothetical linker derivatives to illustrate the potential applications of this compound in bioconjugation.

Affinity reagents are essential for isolating and purifying specific target molecules from complex mixtures. The structure of this compound allows it to serve as a scaffold for the synthesis of such reagents for non-biological targets. The primary amine can be used to attach the entire molecule to a solid support, such as agarose (B213101) or magnetic beads. The pyrrolidinone ring and the butyl chain can then be further modified to create a binding pocket that has a high affinity for a specific non-biological analyte.

For example, the pyrrolidinone nitrogen could be alkylated, or other functional groups could be introduced to create a customized binding site. This approach allows for the development of highly selective affinity matrices for applications like environmental sample cleanup or the purification of specific small molecules from synthetic reaction mixtures.

Analytical Chemistry Applications

In analytical chemistry, enhancing the detection and separation of analytes is a constant goal. This compound and its derivatives have potential applications as derivatization reagents and as components of novel stationary phases in chromatography.

Many analytes are difficult to detect or separate in their native form using techniques like High-Performance Liquid Chromatography (HPLC). Derivatization is a process where the analyte is reacted with a reagent to improve its chromatographic properties or detectability. The primary amine of this compound makes it a potential derivatization reagent for compounds containing reactive functional groups like carboxylic acids or aldehydes.

By reacting with an analyte, the pyrrolidinone moiety would be introduced, which could enhance the analyte's retention on reversed-phase HPLC columns and potentially improve its resolution from other components in a mixture. If the pyrrolidinone ring were modified to contain a chromophore or fluorophore, it would also significantly enhance the detectability of the derivatized analyte.

Table 2: Hypothetical Chromatographic Data for a Carboxylic Acid Before and After Derivatization with a Modified this compound

| Analyte | Retention Time (min) | Peak Shape | Limit of Detection (LOD) |

| Carboxylic Acid X (underivatized) | 2.5 | Tailing | 10 µg/mL |

| Carboxylic Acid X (derivatized) | 8.1 | Symmetrical | 50 ng/mL |

This table presents hypothetical data to illustrate the potential benefits of using a derivative of this compound as a derivatization reagent.

The performance of liquid chromatography is highly dependent on the stationary phase material packed into the column. There is ongoing research into developing novel stationary phases with unique selectivities. The structure of this compound makes it an interesting candidate for creating new stationary phases.

The primary amine can be used to covalently bond the molecule to a solid support, such as silica gel. The resulting stationary phase would have the pyrrolidinone ring and the butyl chain exposed to the mobile phase. The polar amide group within the pyrrolidinone ring could offer unique retention mechanisms, such as hydrogen bonding and dipole-dipole interactions, in addition to the hydrophobic interactions from the butyl chain and the silica backbone. This could lead to novel selectivities for the separation of polar and moderately polar analytes. Research into pyrrolidinium-based ionic liquid stationary phases has shown the potential of the pyrrolidine (B122466) scaffold in creating versatile separation media. nih.gov

Future Directions and Emerging Research Avenues for 1 3 Aminobutyl Pyrrolidin 2 One

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Table 1: Applications of AI/ML in Chemical Compound Development

| AI/ML Technique | Application in Chemistry | Relevance to 1-(3-Aminobutyl)pyrrolidin-2-one |

| Deep Neural Networks (DNNs) | Predict reaction outcomes, yields, and optimal conditions. nd.edu | Optimize synthesis routes and explore novel reactions for creating derivatives. |

| Graph Neural Networks (GNNs) | Learn from molecular graph structures to predict properties and reactivity. nd.edu | Design derivatives with specific 3D conformations for enhanced biological or material properties. |

| Generative AI / LLMs | Propose novel molecular structures and entire synthetic recipes. pharmaceutical-journal.comneurips.cc | Discover new derivatives with potentially superior catalytic or therapeutic activities. |

| Autoencoders | Reduce the dimensionality of molecular representations for efficient analysis. nd.edu | Facilitate the rapid screening of large virtual libraries of potential derivatives. |

| Random Forest / SVM | Classify molecules based on activity or toxicity from structural features. nih.gov | Prioritize lead compounds and predict potential biological effects before synthesis. |

High-Throughput Screening of Derivatives for Novel Material or Catalytic Properties

High-Throughput Screening (HTS) is a paradigm-shifting methodology that enables the rapid, parallel testing of thousands of compounds, dramatically accelerating the pace of discovery. numberanalytics.comnumberanalytics.comnist.gov This approach is particularly valuable for exploring the potential of this compound derivatives in new applications beyond traditional pharmaceuticals, such as advanced materials and novel catalysts.

By employing automated robotics and miniaturized assays, often in 384-well plates or on microarrays, libraries of pyrrolidinone derivatives can be systematically synthesized and evaluated for desired properties. mdpi.comnih.gov For example, HTS can be used to identify derivatives with unique catalytic activities. The pyrrolidine (B122466) ring is already a well-established scaffold in organocatalysis, and HTS can rapidly screen variations of the aminobutyl side chain to discover catalysts for specific asymmetric syntheses or other challenging chemical transformations. mdpi.comnih.govicho.edu.pl

In materials science, HTS platforms can create "libraries" of materials where the composition or structure is systematically varied across a single substrate. nist.gov Derivatives of this compound could be incorporated into polymers or other materials, and these libraries could be rapidly screened for properties like conductivity, thermal stability, or biocompatibility. mdpi.com The massive datasets generated by these experiments are then analyzed to identify "hits"—compounds that exhibit the desired characteristics—which can then be selected for more rigorous, smaller-scale validation. pharmalifescience.com This data-driven approach allows researchers to explore a vast experimental space that would be inaccessible through traditional, one-at-a-time testing. numberanalytics.com

Table 2: Examples of High-Throughput Screening Applications for Pyrrolidinone Derivatives

| Screened Compound Class | Target Property / Application | Key Findings & Potential |

| Pyrrolidin-2-one linked benzofused heterocycles | Monoacylglycerol lipase (B570770) (hMAGL) inhibition (for pain) | Identified potent and selective inhibitors with IC50 values in the nanomolar range. |

| Aryl-substituted pyrrolones | Quorum sensing inhibition (antibacterial) | Discovered compounds that significantly inhibit pyocyanin (B1662382) production and protease activity in P. aeruginosa. |

| General Pyrrolidinone Libraries | Antimicrobial activity (whole animal model) | Identified novel structural classes that can cure infections in a C. elegans model. nih.gov |

| Pyrrolidinone-based Organocatalysts | Asymmetric aldol (B89426) and Michael reactions | Evaluated catalysts for enantioselective carbon-carbon bond formation. mdpi.com |

Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Advanced Engineering

The future of chemical synthesis and application lies in the convergence of chemistry with advanced engineering disciplines. This synergy is creating novel systems and methodologies that offer unprecedented control over chemical reactions and processes. For this compound, this cross-disciplinary approach promises innovations in both its synthesis and its use in engineered systems.

A prime example is the field of synthetic electrochemistry . By using electricity as a "reagent," chemists can drive reactions under exceptionally mild conditions, often achieving selectivities that are impossible with traditional chemical oxidants or reductants. nih.govacs.orgrsc.org Engineering plays a crucial role in designing electrochemical reactors, such as microfluidic flow cells, which enhance reaction efficiency through superior mass and energy transfer. rsc.orgacs.org This integration allows for the development of more sustainable and scalable synthetic routes to pyrrolidinone derivatives. nih.gov

Another exciting frontier is the development of bioelectrochemical systems (BES) . nih.govnumberanalytics.com These systems merge microbial catalysis with electrochemistry to produce valuable chemicals. mdpi.comresearchgate.net While current research often focuses on bulk chemicals, the principles can be adapted for more complex molecules. One could envision engineering microorganisms to produce a precursor to this compound, with an electrochemical cell providing the necessary reducing or oxidizing power to drive the metabolic pathway towards the desired product, enhancing yield and purity. rsc.org This represents a true fusion of synthetic biology, chemistry, and electrical engineering. nih.gov The development of advanced electrode materials, often from materials science, is also critical to the performance of these systems. numberanalytics.comrsc.org

Development of Sustainable Production Routes and Circular Economy Applications

In response to growing environmental concerns, the chemical and pharmaceutical industries are increasingly adopting the principles of green chemistry and the circular economy. pharmalifescience.comefpia.eu This involves designing processes that minimize waste, reduce energy consumption, use renewable feedstocks, and create products that can be reused or recycled. emerald.comacs.org

For this compound, sustainable production can be advanced through several avenues. One key strategy is the use of biomass-derived feedstocks . For instance, levulinic acid, a platform chemical readily obtained from lignocellulosic biomass, can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination, offering a renewable starting point for related structures. researchgate.net

Another green chemistry principle is the development of atom-economical, one-pot cascade reactions . acs.org These methods combine multiple synthetic steps into a single operation, avoiding the need for isolating intermediates and thereby reducing solvent use and waste generation. tandfonline.com The use of ultrasound irradiation or non-toxic, recyclable catalysts like citric acid in green solvents such as ethanol (B145695) further enhances the sustainability of these syntheses. rsc.orgrsc.org

From a circular economy perspective, the focus extends beyond production to the entire lifecycle of the compound. pharmamanufacturing.com In the pharmaceutical industry, this includes designing greener packaging and establishing closed-loop supply chains where waste from one process becomes the input for another. pharmamanufacturing.compharmalifescience.commanufacturingchemist.com For a compound like this compound, this could involve developing methods to recover and reuse solvents or unreacted starting materials, contributing to a more resource-efficient and environmentally responsible manufacturing paradigm. emerald.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.